2-Chloro-6-fluorobenzyl bromide chemical properties
2-Chloro-6-fluorobenzyl bromide chemical properties
An In-Depth Technical Guide to 2-Chloro-6-fluorobenzyl bromide: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzyl bromide (CFBB), a critical reagent in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's core chemical properties, reactivity, synthetic protocols, and key applications, with a focus on the causal relationships that underpin its utility in the laboratory and industry.
Introduction: A Uniquely Activated Benzyl Halide
2-Chloro-6-fluorobenzyl bromide, systematically named 2-(bromomethyl)-1-chloro-3-fluorobenzene, is a di-halogenated aromatic compound distinguished by its highly reactive benzylic bromide functional group.[1][2] The strategic placement of electron-withdrawing chlorine and fluorine atoms on the phenyl ring significantly modulates the electrophilicity of the benzylic carbon, making CFBB a potent and versatile alkylating agent.[2][3] Its primary value lies in its function as a molecular building block for introducing the 2-chloro-6-fluorobenzyl moiety into more complex structures. This is particularly crucial in pharmaceutical and agrochemical research, where the incorporation of fluorinated aromatic rings can enhance metabolic stability, binding affinity, and overall biological activity.[1][4] This guide will explore the fundamental properties, reactivity, synthesis, and safe handling of this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
The physical characteristics of a reagent are foundational to its practical application, dictating storage, handling, and reaction setup. The properties of 2-Chloro-6-fluorobenzyl bromide are summarized below.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 68220-26-8 | [1][5][6] |
| Molecular Formula | C₇H₅BrClF | [1][5][6] |
| Molecular Weight | 223.47 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow clear liquid | [1][4] |
| Density | 1.629 - 1.66 g/mL at 25 °C | [5][6][7] |
| Refractive Index (n²⁰/D) | 1.568 - 1.57 | [1][4][6] |
| Boiling Point | 222.0 ± 25.0 °C (Predicted) | [8] |
| Flash Point | >110 °C (>230 °F) | [7][8] |
| Synonyms | 2-(Bromomethyl)-1-chloro-3-fluorobenzene, α-Bromo-2-chloro-6-fluorotoluene | [1][8] |
Spectroscopic Characterization (Expected)
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¹H NMR: The most distinct signal will be a singlet for the benzylic methylene protons (-CH₂Br), expected to appear significantly downfield (approx. δ 4.5-4.8 ppm) due to the deshielding effects of the adjacent bromine atom and the aromatic ring. The three aromatic protons will appear in the δ 7.0-7.5 ppm region, exhibiting complex splitting patterns (doublets and triplets of doublets) due to ³J(H-H) and smaller ⁴J(H-F) coupling.
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¹³C NMR: The spectrum will show seven distinct carbon signals. The benzylic carbon (-CH₂Br) is expected around δ 30-35 ppm. The six aromatic carbons will appear in the δ 115-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz) and will be the most downfield, while the carbon bonded to chlorine will also be significantly shifted.
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Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3050-3100 cm⁻¹), C-H stretching for the CH₂ group (~2850-2960 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a strong C-Br stretching band in the fingerprint region (~600-700 cm⁻¹). The C-Cl (~700-800 cm⁻¹) and C-F (~1100-1250 cm⁻¹) stretches will also be present.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in M⁺, [M+2]⁺, and [M+4]⁺ peaks. A prominent fragment would be the loss of the bromine radical (M-Br) to form the stable 2-chloro-6-fluorobenzyl carbocation.
Reactivity and Synthetic Applications
Core Reactivity: A Potent Electrophile
The synthetic utility of 2-Chloro-6-fluorobenzyl bromide is dominated by the reactivity of the benzylic bromide. It is an excellent substrate for nucleophilic substitution reactions (Sₙ2) . The causality is twofold:
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Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, being the conjugate base of a strong acid (HBr).
-
Electrophilic Carbon: The benzylic carbon is highly activated. The electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents on the phenyl ring, combined with the electronegativity of the directly attached bromine, create a significant partial positive charge on the methylene carbon, making it highly susceptible to attack by nucleophiles.
This reactivity makes it a preferred reagent for attaching the 2-chloro-6-fluorobenzyl group to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[1][2]
Workflow for the synthesis of 2-Chloro-6-fluorobenzyl bromide.
Step-by-Step Methodology
Materials:
-
2-Chloro-6-fluorotoluene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
AIBN (Azobisisobutyronitrile) or a UV lamp as a radical initiator
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, charge 2-chloro-6-fluorotoluene and carbon tetrachloride.
-
Initiation: Begin stirring and heat the mixture to reflux. Once at a stable reflux, initiate the reaction either by turning on a UV lamp directed at the flask or by adding a catalytic amount of AIBN.
-
Bromine Addition: Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel over several hours. The rate of addition should be controlled to maintain a light orange/yellow color in the reaction mixture, indicating the consumption of bromine. The reaction is exothermic and generates HBr gas, which should be vented through a scrubber containing a base solution.
-
Reaction Completion: After the addition is complete, continue to heat at reflux with initiation until the bromine color has fully discharged. Monitor the reaction's progress by Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated solution of sodium sulfite to quench any remaining bromine. The orange color should disappear.
-
Extraction & Drying: Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure 2-chloro-6-fluorobenzyl bromide. [12]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 2-Chloro-6-fluorobenzyl bromide is a hazardous chemical and must be handled with appropriate precautions. [5][7]
GHS Hazard Classification
| Hazard Class | Statement | GHS Code(s) |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation | H314, H315 |
| Eye Damage/Irritation | Causes serious eye damage/irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
| Corrosive to Metals | May be corrosive to metals | H290 |
Data sourced from multiple safety data sheets. [5]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors. [5][13]* Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. [5]* Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines. [13]
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. [8]Recommended storage temperature is between 2-8 °C. [1][4]The storage area should be well-ventilated and designed for corrosive materials. [13]* Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter drains. [14]
First-Aid Measures
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If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately. [5]* If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [14]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [5][14]* If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately. [13]
Conclusion
2-Chloro-6-fluorobenzyl bromide is a high-value synthetic intermediate whose utility is grounded in its precisely tuned chemical reactivity. The presence of the benzylic bromide provides a reliable site for nucleophilic attack, while the ortho-halogen substituents modulate its electronic properties and confer desirable characteristics to the final products. Its widespread use in the synthesis of pharmaceuticals and advanced materials underscores its importance. [1]A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.
References
-
Problem 85 Given the following spectroscopic data... Filo. [Link]
- Preparation method of 2,6-difluorobenzyl bromide.
-
Synthesis of 2-chloro-4-fluorobenzyl bromide. PrepChem.com. [Link]
- Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
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